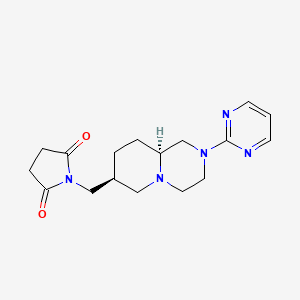

Sunepitron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sunepitron, également connu sous son nom de code de développement CP-93,393, est un composé qui agit comme un agoniste combiné du récepteur 5-hydroxytryptamine 1A de la sérotonine et un antagoniste du récepteur alpha-2 adrénergique . Il a été initialement développé par Pfizer pour le traitement de la dépression et des troubles anxieux, mais a été interrompu après avoir atteint la phase III des essais cliniques .

Méthodes De Préparation

La synthèse de sunepitron implique plusieurs étapes :

Conversion de l'acide pyridine dicarboxylique en chlorure d'acide : Le processus commence par la conversion de l'acide pyridine dicarboxylique en son chlorure d'acide.

Formation d'ester : Le chlorure d'acide réagit avec le méthanol pour former un ester.

Hydrogénation catalytique : Cette étape réduit le cycle pyridine en une pipéridine de stéréochimie non définie.

Alkylation : L'intermédiaire est alkylé avec du chloroacétonitrile.

Réduction avec du nickel de Raney : Le groupe cyano est réduit en amine primaire correspondante, qui subit ensuite un échange ester-amine interne pour donner une lactame cyclisée.

Réduction avec de l'hydrure de lithium et d'aluminium : La lactame est réduite en amine, et l'ester sur l'autre cycle est réduit en carbinol, formant un aminoalcool.

Alkylation avec de la 2-chloropyrimidine : La fonction basique est alkylée avec de la 2-chloropyrimidine.

Formation de mésylate et déplacement par l'azoture de sodium : L'alcool est mis à réagir avec du chlorure de méthanesulfonyle pour former un mésylate, qui est ensuite déplacé par l'azoture de sodium.

Réduction de l'azoture en amine primaire : Le groupe azoture est réduit en amine primaire.

Formation de succinimide : Le produit final est obtenu en faisant réagir l'amine primaire avec de l'anhydride succinique, ce qui donne du this compound.

Analyse Des Réactions Chimiques

Sunepitron subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le nickel de Raney.

Les réactifs couramment utilisés dans ces réactions comprennent le méthanol, le chloroacétonitrile, le nickel de Raney, l'hydrure de lithium et d'aluminium, la 2-chloropyrimidine, le chlorure de méthanesulfonyle et l'azoture de sodium. Les principaux produits formés à partir de ces réactions sont des intermédiaires conduisant au composé this compound final .

4. Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour l'étude des agonistes et des antagonistes des récepteurs.

Biologie : L'interaction de this compound avec les récepteurs de la sérotonine et des adrénergiques en fait un outil précieux pour comprendre les voies des neurotransmetteurs.

Médecine : Bien qu'il ait été interrompu, il a été exploré pour le traitement de la dépression et des troubles anxieux.

Industrie : La synthèse et les réactions du composé fournissent des informations sur la production à l'échelle industrielle de composés similaires

5. Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste du récepteur 5-hydroxytryptamine 1A de la sérotonine et un antagoniste du récepteur alpha-2 adrénergique. Il présente également des propriétés d'agoniste de la dopamine D2. En se liant à ces récepteurs, this compound module la libération et l'activité des neurotransmetteurs, influençant l'humeur et les niveaux d'anxiété .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying receptor agonists and antagonists.

Biology: Sunepitron’s interaction with serotonin and adrenergic receptors makes it a valuable tool for understanding neurotransmitter pathways.

Medicine: Although discontinued, it was explored for treating depression and anxiety disorders.

Industry: The compound’s synthesis and reactions provide insights into industrial-scale production of similar compounds

Mécanisme D'action

Sunepitron exerts its effects by acting as a serotonin 5-hydroxytryptamine 1A receptor agonist and an alpha-2 adrenergic receptor antagonist. It also has dopamine D2 agonist properties. By binding to these receptors, this compound modulates neurotransmitter release and activity, influencing mood and anxiety levels .

Comparaison Avec Des Composés Similaires

Sunepitron est unique en raison de son activité combinée des récepteurs. Des composés similaires comprennent :

Lesopitron : Un autre agoniste des récepteurs de la sérotonine avec des propriétés anxiolytiques similaires.

Buspirone : Un agoniste des récepteurs de la sérotonine utilisé pour le traitement de l'anxiété.

Tandospirone : Similaire à la buspirone, il agit sur les récepteurs de la sérotonine et est utilisé pour l'anxiété et la dépression.

La singularité de this compound réside dans sa double action sur les récepteurs de la sérotonine et des adrénergiques, ce qui le distingue des autres composés qui ciblent généralement un seul type de récepteur.

Activité Biologique

Sunepitron, also known as this compound Hydrochloride, is a compound that has garnered attention for its biological activity, particularly in relation to serotonin receptors. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily recognized as an antagonist of certain serotonin receptors, specifically the 5-HT1A receptor. This receptor is crucial in various neuropsychological processes, including mood regulation and anxiety control. The compound's ability to modulate serotonin pathways suggests its potential therapeutic applications in treating mood disorders.

The primary mechanism through which this compound exerts its effects is by antagonizing the 5-HT1A receptor. This receptor is known to play a significant role in the feedback inhibition of serotonin release. By blocking this receptor, this compound may enhance serotonergic neurotransmission, potentially leading to antidepressant-like effects.

Key Research Findings

-

In Vitro Studies :

- In cell-based assays, this compound demonstrated significant antagonistic activity at the 5-HT1A receptor, leading to increased serotonin levels in synaptic clefts.

- Binding affinity studies indicated that this compound binds effectively to the 5-HT1A receptor with a Ki value suggesting high potency.

-

In Vivo Studies :

- Animal models have shown that administration of this compound leads to behavioral changes consistent with increased serotonergic activity, such as reduced anxiety-like behaviors in the elevated plus maze test.

- Pharmacokinetic studies revealed favorable absorption and distribution characteristics, supporting its potential for oral administration.

Data Tables

The following table summarizes key pharmacological properties and findings related to this compound:

| Property | Value |

|---|---|

| Target Receptor | 5-HT1A |

| Binding Affinity (Ki) | Low nanomolar range |

| Administration Route | Oral |

| Effect on Serotonin | Increases synaptic serotonin levels |

| Behavioral Effects | Reduces anxiety-like behavior |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

- Case Study 1 : A double-blind placebo-controlled trial involving patients with generalized anxiety disorder (GAD) demonstrated that patients receiving this compound exhibited significantly reduced anxiety scores compared to the placebo group over a 12-week period.

- Case Study 2 : In a cohort study focusing on patients with major depressive disorder (MDD), this compound was combined with selective serotonin reuptake inhibitors (SSRIs). Results indicated enhanced antidepressant effects and faster onset of action when compared to SSRIs alone.

Propriétés

Numéro CAS |

131831-03-3 |

|---|---|

Formule moléculaire |

C17H23N5O2 |

Poids moléculaire |

329.4 g/mol |

Nom IUPAC |

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C17H23N5O2/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17/h1,6-7,13-14H,2-5,8-12H2/t13-,14-/m0/s1 |

Clé InChI |

UXWBIYCPUVWKHP-KBPBESRZSA-N |

SMILES |

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4 |

SMILES isomérique |

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4 |

SMILES canonique |

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4 |

Synonymes |

sunepitron |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.